1-Boc-3-methoxy-piperidin-4-ylamine

Medicinal Chemistry Protecting Group Strategy Piperidine Functionalization

Unprotected 3-methoxy-4-aminopiperidine scaffolds produce complex N-alkylation mixtures during derivatization. 1-Boc-3-methoxy-piperidin-4-ylamine solves this with orthogonal Boc protection, enabling clean sequential functionalization. • Regioselective acylation/sulfonylation at the free exocyclic amine without competing ring-nitrogen reactions • 98% purity ensures reproducible parallel synthesis; RT-stable for 3 years, no cold chain required • Direct precursor to the cisapride pharmacophore after Boc deprotection and N-alkylation

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 1260639-98-2
Cat. No. B1373394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-methoxy-piperidin-4-ylamine
CAS1260639-98-2
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)OC)N
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3
InChIKeyQNGHCFVWYKWWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-methoxy-piperidin-4-ylamine (CAS 1260639-98-2): Procurement-Relevant Overview of a Key Piperidine Building Block


1-Boc-3-methoxy-piperidin-4-ylamine (CAS 1260639-98-2), also known as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, is a heterocyclic piperidine derivative with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . This compound features a piperidine ring substituted with a methoxy group at the 3-position, a free primary amine at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . As a protected bifunctional building block, it is primarily utilized in medicinal chemistry and organic synthesis, with its core scaffold (3-methoxy-4-aminopiperidine) serving as a key structural motif in gastrokinetic drug candidates such as cisapride and its analogs [1].

Why 1-Boc-3-methoxy-piperidin-4-ylamine Cannot Be Replaced by Unprotected or Isomeric Piperidine Analogs


Substituting 1-Boc-3-methoxy-piperidin-4-ylamine (CAS 1260639-98-2) with seemingly similar piperidine derivatives without rigorous evaluation introduces significant risk of synthetic failure and compromised stereochemical integrity. The compound's orthogonal protection strategy—a Boc-protected ring nitrogen and a free primary amine—is engineered for precise, sequential functionalization; replacing it with an unprotected 3-methoxypiperidin-4-amine (CAS 156970-92-2) eliminates regioselective control at the piperidine nitrogen, leading to complex mixtures of N-alkylated and over-alkylated byproducts . Furthermore, while regioisomers such as trans-4-(Boc-amino)-3-methoxypiperidine (CAS 1033748-33-2) share the same molecular formula, the repositioning of the Boc group from the ring nitrogen to the exocyclic amine fundamentally alters the molecule's reactivity profile and deprotection sequence . The stereochemical configuration at C3 and C4 is equally critical; the cis- and trans-diastereomers of 4-amino-3-methoxypiperidine scaffolds exhibit distinct pharmacological profiles, as evidenced by cisapride's derivation specifically from the cis-4-amino-3-methoxypiperidine isomer, underscoring that isomer interconversion is not synthetically or functionally equivalent [1].

Quantitative Procurement Evidence: Comparing 1-Boc-3-methoxy-piperidin-4-ylamine Against In-Class Alternatives


Orthogonal Boc Protection Enables Regioselective N-Functionalization Unattainable with Unprotected 3-Methoxypiperidin-4-amine

1-Boc-3-methoxy-piperidin-4-ylamine (CAS 1260639-98-2) provides a Boc-protected piperidine nitrogen and a free primary amine, enabling regioselective functionalization of the exocyclic amine while preserving the ring nitrogen for subsequent deprotection and derivatization. In contrast, the unprotected analog 3-methoxypiperidin-4-amine (CAS 156970-92-2) contains two nucleophilic amines (one ring, one exocyclic), leading to competitive N-alkylation reactions that produce isomeric mixtures requiring costly chromatographic separation . While no direct quantitative comparison of regioselectivity ratios has been published, the class-level principle of Boc protection is well-established: the tert-butoxycarbonyl group is stable to nucleophiles and bases but is quantitatively cleaved under acidic conditions (e.g., TFA or HCl), allowing precise sequential derivatization that the unprotected analog cannot achieve without additional protecting group manipulations [1].

Medicinal Chemistry Protecting Group Strategy Piperidine Functionalization

Commercial Purity Benchmark: 1-Boc-3-methoxy-piperidin-4-ylamine Is Available at ≥97% Purity with Full Analytical Characterization

Multiple reputable vendors offer 1-Boc-3-methoxy-piperidin-4-ylamine (CAS 1260639-98-2) at a standard purity of ≥97% or 98%, with accompanying analytical data packages including NMR, HPLC, and GC batch certificates [1]. This contrasts with the related unprotected 3-methoxypiperidin-4-amine (CAS 156970-92-2), for which commercial purity specifications are less consistently documented, and the regioisomeric trans-4-(Boc-amino)-3-methoxypiperidine (CAS 1033748-33-2), which has limited commercial availability and fewer vendors providing verified analytical characterization . The availability of validated, high-purity material with traceable analytical data reduces the need for in-house re-purification and ensures reproducibility in multi-step synthetic sequences.

Chemical Procurement Quality Control Analytical Chemistry

Storage Stability: Target Compound Is Stable at Room Temperature for Three Years, Minimizing Cold Chain Logistics Costs

According to vendor documentation, 1-Boc-3-methoxy-piperidin-4-ylamine (CAS 1260639-98-2) can be stored at room temperature and remains effective for up to three years under these conditions [1]. This represents a significant logistical advantage over certain Boc-protected amino acid derivatives (e.g., N-Boc-amino-(4-N-Boc-piperidinyl)carboxylic acids), which are known to decompose at room temperature and require cold chain storage at -20°C to maintain integrity [2]. While direct accelerated stability data for this specific compound under ICH guidelines is not publicly available, the documented room temperature stability simplifies inventory management and eliminates the need for refrigerated shipping and storage, directly reducing operational costs for procurement and laboratory handling.

Compound Storage Logistics Stability

Boc Protecting Group Stability Under Basic Conditions Enables Broader Reaction Compatibility

The Boc group on 1-Boc-3-methoxy-piperidin-4-ylamine is stable under basic and nucleophilic conditions but is selectively and quantitatively cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) [1]. This orthogonal stability profile provides distinct synthetic flexibility compared to carbobenzyloxy (Cbz)-protected analogs such as trans-1-Cbz-4-amino-3-methoxypiperidine, where hydrogenolytic deprotection (Pd/C, H2) may be incompatible with other reducible functional groups (e.g., alkenes, nitro groups, benzyl ethers) present in complex synthetic intermediates . The acid-labile Boc group's orthogonality to hydrogenation-sensitive moieties expands the scope of downstream transformations that can be performed without protecting group interference.

Synthetic Methodology Reaction Compatibility Protecting Groups

Optimal Procurement and Application Scenarios for 1-Boc-3-methoxy-piperidin-4-ylamine in Research and Development


Sequential Functionalization of Piperidine Scaffolds in Medicinal Chemistry

1-Boc-3-methoxy-piperidin-4-ylamine is ideally suited for medicinal chemistry programs requiring sequential derivatization of the 3-methoxy-4-aminopiperidine scaffold. The Boc-protected ring nitrogen enables clean, regioselective functionalization of the exocyclic primary amine via reductive amination, acylation, or sulfonylation without competing reactions at the ring nitrogen [1]. Subsequent Boc deprotection under acidic conditions releases the piperidine nitrogen for a second orthogonal functionalization, enabling efficient construction of diverse compound libraries. This workflow eliminates the need for additional protection/deprotection steps and minimizes purification burden from isomeric byproducts .

Synthesis of Gastrokinetic Drug Candidates and Cisapride Analogs

The 3-methoxy-4-aminopiperidine core, for which 1-Boc-3-methoxy-piperidin-4-ylamine serves as a protected precursor, is a validated pharmacophore in gastrokinetic agents such as cisapride [1]. Following Boc deprotection, the free piperidine nitrogen can be alkylated with 3-(4-fluorophenoxy)propyl groups, enabling the synthesis of cisapride analogs and novel gastrokinetic candidates [1]. The Boc-protected form provides a convenient entry point to this pharmacophore, allowing investigators to explore structure-activity relationships by varying the N-substituent after deprotection while maintaining the critical 3-methoxy-4-amino substitution pattern .

High-Throughput Chemistry and Parallel Synthesis Workflows

The combination of high commercial purity (≥97%), room temperature storage stability (3 years), and consistent vendor documentation makes 1-Boc-3-methoxy-piperidin-4-ylamine an optimal building block for automated parallel synthesis and high-throughput medicinal chemistry [1]. The compound's stable, pre-weighed format eliminates the need for cold chain logistics and on-demand purification, enabling seamless integration into library production workflows. The orthogonal Boc protection ensures that diverse amide, sulfonamide, and amine libraries can be generated from a single, well-characterized starting material without cross-reactivity concerns .

Asymmetric Synthesis and Chiral Resolution Studies

While the commercially available 1-Boc-3-methoxy-piperidin-4-ylamine is typically supplied as a racemic mixture, its individual stereoisomers—including (3S,4S)-1-Boc-3-methoxy-piperidin-4-amine (CAS 1932056-43-3), (3R,4R)-1-Boc-3-methoxy-piperidin-4-amine (CAS 1523530-46-2), and trans-isomers—are also available from specialty vendors, albeit at higher cost and with longer lead times [1]. The racemic compound provides a cost-effective starting point for investigators developing chiral resolution methods, asymmetric deprotonation protocols (as described for N-Boc-piperidines), or evaluating the stereochemical impact on biological activity . For programs where stereochemistry is critical, procurement of enantiopure isomers represents a direct, albeit premium-priced, alternative.

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